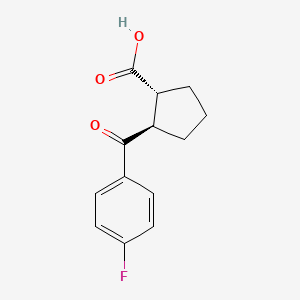

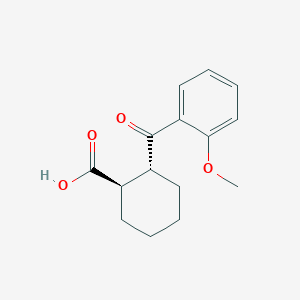

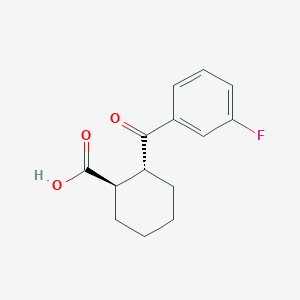

![molecular formula C15H17NO5 B1323910 cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-65-5](/img/structure/B1323910.png)

cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

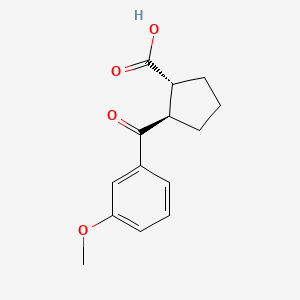

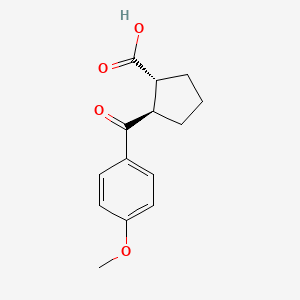

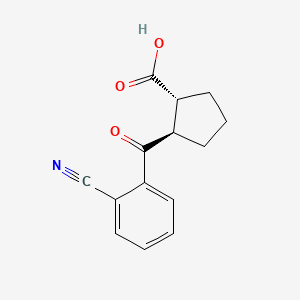

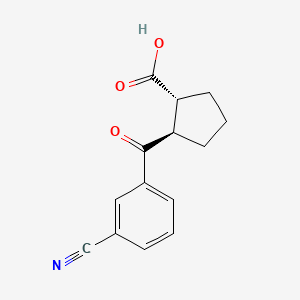

The compound “cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chiral compound that contains a mixture of enantiomers . It has a molecular weight of 291.3 and is also known as NIFEPOC. This compound belongs to the class of cyclic β-amino acids.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Applications De Recherche Scientifique

Molecular Structure and Conformation

Research has delved into the molecular structure and conformation of compounds related to cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid. For instance, studies on similar compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have provided insights into their crystal structures, highlighting the conformational preferences and interactions within these molecules, which can be crucial for understanding their chemical reactivity and potential applications in material science or drug design (Korp, Bernal, & Fuchs, 1983).

Photochemistry

Another area of research is the photochemistry of similar compounds, which explores how light influences their chemical reactions. This research can contribute to fields such as photopharmacology, where the activity of molecules can be controlled by light, and photochemical synthesis, which uses light to promote chemical reactions (Brown, 1964).

Antitumor Activity

Compounds with similar structural features have been synthesized and evaluated for their potential antitumor activity. For example, studies on nitrosoureas with latent activity against experimental solid tumors can provide a foundation for developing new anticancer agents. These compounds' ability to cure murine Lewis lung carcinoma highlights their potential as therapeutic agents (Johnston, McCaleb, Rose, & Montgomery, 1984).

Molecular Conformations and Biological Effects

The conformational studies of 4-aminomethyl-1-cyclohexanecarboxylic acids and their zwitterionic forms in aqueous solutions can provide insights into their biological interactions, such as their antifibrinolytic effects. Understanding the stable conformations of these compounds in solution can aid in designing more effective pharmaceutical agents (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Angiotensin Converting Enzyme (ACE) Inhibition

Research on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids has revealed their inhibitory activity against angiotensin-converting enzyme (ACE), making them potential candidates for treating hypertension and cardiovascular diseases. The exploration of their structure-activity relationships can lead to the development of novel ACE inhibitors with improved efficacy and selectivity (Turbanti et al., 1993).

Propriétés

IUPAC Name |

4-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(12-3-1-2-4-13(12)16(20)21)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQGIMYHPKDGPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179543 |

Source

|

| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid | |

CAS RN |

735275-71-5 |

Source

|

| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.